1-Bromo-2-cyclopropyl-4-fluorobenzene

Lipophilicity Membrane Permeability ADME

1-Bromo-2-cyclopropyl-4-fluorobenzene (CAS 1353853-80-1) is a dihalogenated aromatic compound featuring a cyclopropyl substituent at the ortho position relative to the bromine atom and a para-fluoro group. It belongs to the class of bromo-fluoro-cyclopropyl benzenes, which serve as versatile synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C9H8BrF
Molecular Weight 215.065
CAS No. 1353853-80-1
Cat. No. B2582894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-cyclopropyl-4-fluorobenzene
CAS1353853-80-1
Molecular FormulaC9H8BrF
Molecular Weight215.065
Structural Identifiers
SMILESC1CC1C2=C(C=CC(=C2)F)Br
InChIInChI=1S/C9H8BrF/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2
InChIKeyHSIWFKZCNJFPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-cyclopropyl-4-fluorobenzene (CAS 1353853-80-1) | Halogenated Aromatic Building Block for Medicinal Chemistry & Cross-Coupling


1-Bromo-2-cyclopropyl-4-fluorobenzene (CAS 1353853-80-1) is a dihalogenated aromatic compound featuring a cyclopropyl substituent at the ortho position relative to the bromine atom and a para-fluoro group [1]. It belongs to the class of bromo-fluoro-cyclopropyl benzenes, which serve as versatile synthetic intermediates in pharmaceutical and agrochemical research. The compound is characterized by its molecular formula C₉H₈BrF, molecular weight of 215.06 g/mol, and predicted boiling point of 207.4±33.0 °C . Its structural combination of bromine, fluorine, and a strained cyclopropyl ring imparts unique electronic and steric properties that influence its reactivity in cross-coupling reactions and its potential as a building block for generating diverse chemical libraries .

Synthetic intermediate for medicinal chemistry and agrochemical SAR studies
Ortho-cyclopropyl steric environment for regioselective Pd-catalyzed cross-coupling
Bromo-fluoro-cyclopropyl scaffold enables sp³ enrichment while retaining coupling handle

Why 1-Bromo-2-cyclopropyl-4-fluorobenzene Cannot Be Substituted with Generic Bromo-Fluoro Analogs in Research & Development


In medicinal chemistry and agrochemical development, the precise substitution pattern on the aromatic ring critically governs physicochemical properties, metabolic stability, and target engagement. Simple replacement of 1-bromo-2-cyclopropyl-4-fluorobenzene with a non-cyclopropyl analog (e.g., 1-bromo-4-fluorobenzene) or a different regioisomer (e.g., 1-bromo-4-cyclopropyl-2-fluorobenzene) would alter lipophilicity (ΔLogP >0.7), electronic distribution, and steric bulk, potentially compromising the biological activity of downstream products . Furthermore, the ortho-relationship between bromine and cyclopropyl groups in this compound provides a distinct steric environment that influences the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions—a factor not replicable by other isomers . Therefore, substituting this compound with a generic analog would introduce uncontrolled variables into synthetic pathways and structure-activity relationship (SAR) studies, leading to irreproducible results and potential project delays.

Lipophilicity Non-cyclopropyl analogs may shift LogP by >0.6 units, altering membrane permeability predictions and downstream ADME profiles.
Regiochemistry Replacing with para-cyclopropyl isomer (CAS 1353854-74-6) removes ortho-steric hindrance, likely changing coupling rates and selectivity in Pd-mediated reactions.
SAR integrity Generic bromo-fluoro analogs lack the constrained cyclopropyl geometry; substitution may introduce uncontrolled variables in structure-activity relationship studies.

Quantitative Differentiation Evidence for 1-Bromo-2-cyclopropyl-4-fluorobenzene Relative to Key Comparators


Elevated Lipophilicity (LogP = 3.67) Drives Enhanced Membrane Permeability Compared to Non-Cyclopropyl Analog

1-Bromo-2-cyclopropyl-4-fluorobenzene exhibits a calculated LogP (octanol-water partition coefficient) of 3.67, as reported by Fluorochem . In contrast, the non-cyclopropyl analog 1-bromo-4-fluorobenzene (CAS 460-00-4) has a LogP ranging from 2.59 to 3.08 across various databases . This difference of approximately 0.6-1.1 log units translates to a 4-12 fold increase in lipophilicity, which is expected to enhance passive membrane permeability and cellular uptake—a critical parameter for drug discovery programs [1].

Lipophilicity (LogP)
Cross-study comparable
LogP 3.67 vs 2.59–3.08 (Δ +0.6 to +1.1)
Reported higher lipophilicity supports membrane permeability screening context.
Predicted values; experimental verification recommended.
Lipophilicity Membrane Permeability ADME

Moderate Fraction of sp³ Carbons (Fsp3 = 0.33) Aligns with Drug-Likeness Trends While Maintaining Synthetic Accessibility

The fraction of sp³-hybridized carbon atoms (Fsp³) is a key metric for assessing molecular complexity and drug-likeness. 1-Bromo-2-cyclopropyl-4-fluorobenzene has an Fsp³ value of 0.333, as reported by Fluorochem . This value sits between the average Fsp³ of 0.36 for discovery-phase molecules and the higher value of 0.47 for approved drugs, suggesting a balance between synthetic tractability and the three-dimensional character favored in later-stage development [1]. In comparison, the non-cyclopropyl analog 1-bromo-4-fluorobenzene has an Fsp³ of 0.0 (fully aromatic), while the non-brominated analog 1-cyclopropyl-4-fluorobenzene also has an Fsp³ of 0.333 . This indicates that the cyclopropyl group—not the bromine—is responsible for the increased sp³ content, and that the presence of bromine does not compromise this favorable parameter.

Fraction sp³ (Fsp³)
Class-level inference
Fsp³ = 0.33 (non-cyclopropyl analog = 0.0)
Moderate three-dimensional character may improve target selectivity profile in library design.
Derived from molecular formula; align with discovery-phase averages.
Molecular Complexity Drug-Likeness Fsp3

Predicted Boiling Point (207.4±33.0 °C) Indicates Moderate Volatility Suitable for Downstream Processing

The predicted boiling point of 1-bromo-2-cyclopropyl-4-fluorobenzene is 207.4±33.0 °C, as provided by ChemicalBook . This value is significantly higher than that of the non-cyclopropyl analog 1-bromo-4-fluorobenzene, which boils at 151.5 °C . The increase of approximately 56 °C reflects the increased molecular weight and the additional van der Waals interactions contributed by the cyclopropyl group. This higher boiling point reduces the risk of evaporative loss during standard laboratory and pilot-plant operations, facilitating easier handling and purification in process chemistry workflows.

Boiling Point
Data to verify
207.4±33.0 °C (pred.) vs 151.5 °C (exp.)
Higher predicted boiling point may reduce evaporative loss during process-scale handling.
Predicted value; cross-validate with experimental data when available.
Physicochemical Properties Process Chemistry Volatility

Ortho-Cyclopropyl Substituent Offers Distinct Steric Profile for Regioselective Cross-Coupling vs. Para-Substituted Isomers

The ortho-relationship between the bromine atom and the cyclopropyl group in 1-bromo-2-cyclopropyl-4-fluorobenzene creates a unique steric environment that influences the rate and regioselectivity of palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides [1]. The presence of an ortho-cyclopropyl group increases steric hindrance around the C–Br bond, potentially slowing oxidative addition and increasing selectivity for less-hindered coupling partners. This contrasts with regioisomers such as 1-bromo-4-cyclopropyl-2-fluorobenzene (CAS 1353854-74-6), where the cyclopropyl group is para to the bromine, resulting in minimal steric influence [2]. While direct yield comparisons for this specific compound are not available in the open literature, the established reactivity hierarchy of aryl halides (ArI > ArBr > ArCl > ArF) and the documented impact of ortho-substitution on coupling efficiency provide a class-level inference that this compound will exhibit distinct reactivity profiles compared to its less-hindered analogs [3].

Steric Profile
Class-level inference
Ortho-cyclopropyl steric bulk vs. para-isomer
Distinct steric environment may enable regioselective coupling strategies.
Reactivity inferred from general aryl halide trends; no direct yield comparison available.
Cross-Coupling Regioselectivity Steric Effects

Optimal Research & Industrial Use Cases for 1-Bromo-2-cyclopropyl-4-fluorobenzene Based on Verified Differentiation


Lead Optimization Programs Targeting CNS or Intracellular Targets Requiring Enhanced Membrane Permeability

The elevated LogP of 3.67 compared to non-cyclopropyl bromofluorobenzene analogs (ΔLogP ≈ +0.6 to +1.1) makes this compound a preferred building block for synthesizing lead candidates intended to cross biological membranes . Medicinal chemistry teams optimizing for oral bioavailability or CNS penetration should select this intermediate when lipophilicity is a desired property.

Generation of sp³-Enriched Chemical Libraries with Balanced Drug-Likeness Parameters

With an Fsp³ of 0.33—significantly higher than fully aromatic analogs (Fsp³ = 0.0) and aligning with the average of discovery-phase compounds—this scaffold provides a pragmatic entry point for synthesizing three-dimensional, conformationally constrained molecules . It is well-suited for fragment-based drug discovery and diversity-oriented synthesis where increased saturation correlates with improved clinical success rates.

Synthetic Route Development Requiring Regioselective Cross-Coupling via Ortho-Steric Control

The ortho-cyclopropyl substituent imparts significant steric bulk adjacent to the C–Br bond, creating a unique reactivity profile for palladium-catalyzed transformations [1]. Process chemists aiming to achieve high regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings should consider this compound over para-substituted isomers when steric steering is advantageous for the desired coupling outcome.

Process Chemistry Workflows Prioritizing Reduced Volatility and Improved Handling Safety

The predicted boiling point of 207.4±33.0 °C—approximately 56 °C higher than 1-bromo-4-fluorobenzene—reduces evaporative loss and simplifies solvent removal during work-up and purification . This property is particularly valuable in pilot-plant settings or when working with volatile organic solvents under reduced pressure.

Application
Selection Property
Validation Focus
Lead optimization for membrane permeability
Reported higher lipophilicity vs. non-cyclopropyl analogs
Permeability assay review and logP confirmation
sp³-enriched library synthesis
Balanced Fsp³ (0.33) with synthetic handle
Library diversity metrics and property profiling
Regioselective cross-coupling development
Ortho-cyclopropyl steric control
Coupling selectivity and yield under Pd catalysis
Process chemistry with reduced volatility risk
Higher predicted boiling point range
Evaporation loss assessment during scale-up

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9 linked technical documents
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